molecular formula C27H42O7 B1251490 Tupichigenin B

Tupichigenin B

Katalognummer: B1251490
Molekulargewicht: 478.6 g/mol
InChI-Schlüssel: XWJOTGWLVMIWIP-CDPRMLNKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tupichigenin B is a 5β-spirostane-type steroidal sapogenin first isolated from the underground parts of Tupistra chinensis (Chinese Tupistra) . Its structure was elucidated through extensive spectroscopic analysis, including ¹H-NMR, ¹³C-NMR, and NOESY correlations, revealing a spirost-25(27)-ene backbone with hydroxyl groups at positions 1β, 3β, 4β, 5β, and 6β, and a ketone at position 6 . The molecular formula is C27H40O8, confirmed by mass spectrometry .

Eigenschaften

Molekularformel

C27H42O7

Molekulargewicht

478.6 g/mol

IUPAC-Name

(1S,2S,4S,6R,7S,8R,9S,12S,13S,14R,16S,17S,18S,19R)-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-14,16,17,18,19-pentol

InChI

InChI=1S/C27H42O7/c1-13-5-8-26(33-12-13)14(2)22-19(34-26)10-17-15-9-21(30)27(32)23(31)18(28)11-20(29)25(27,4)16(15)6-7-24(17,22)3/h14-23,28-32H,1,5-12H2,2-4H3/t14-,15+,16-,17-,18-,19-,20+,21+,22-,23-,24-,25-,26+,27-/m0/s1

InChI-Schlüssel

XWJOTGWLVMIWIP-CDPRMLNKSA-N

Isomerische SMILES

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@H]([C@]5([C@@]4([C@@H](C[C@@H]([C@@H]5O)O)O)C)O)O)C)O[C@]16CCC(=C)CO6

Kanonische SMILES

CC1C2C(CC3C2(CCC4C3CC(C5(C4(C(CC(C5O)O)O)C)O)O)C)OC16CCC(=C)CO6

Synonyme

spirost-25(27)-ene-1beta,3beta,4beta,5beta,6b eta-pentaol
tupichigenin B

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Tupichigenin B belongs to a class of spirostanol sapogenins, which share a common spirostane core but differ in substituents, hydroxylation patterns, and glycosylation. Below is a detailed comparison with structurally related compounds:

Structural and Functional Comparisons

Table 1: Structural and Functional Comparison of Tupichigenin B with Analogues
Compound Name Source Plant Structural Features Key Spectral Data (NMR) Biological/Commercial Relevance
Tupichigenin B Tupistra chinensis Spirost-25(27)-ene-1β,3β,4β,5β,6β-pentaol-6-one; C27H40O8 δH 1.47, 1.48 (methyl groups); NOESY confirms α-axial H Precursor for steroid hormone synthesis
Ranmogenin A Tupistra chinensis 5β-spirostane with hydroxyls at 1β, 3β, 5β; glycosylated at C-3 δH 1.30–1.35 (methyls); glycosylation confirmed via HMBC Isolated alongside Tupichigenin B; similar biosynthetic origin
Convallagenin B Tupistra chinensis Spirostane skeleton with hydroxyls at 1β, 3β, 5β; differs in glycosylation pattern δH 1.42 (methyl); glycoside signals at δ 4.25–4.30 First isolation from Tupistra; structural analog
Tupichigenin C Tupistra chinensis Spirost-25(27)-ene-1β,2β,3β,4β,5β-pentahydroxy-6-one; additional 2β-OH vs. B δH 1.48 (methyl); ketone at C-6 (δC 210.5) Distinct C-2 hydroxylation affects reactivity
Spirost-25(27)-ene-1β,2β,3β,4β,5β,7α-hexaol-6-one Tupistra chinensis Hexahydroxy spirostane with 7α-OH and ketone at C-6 δH 1.50 (methyl); HMBC confirms 7α-OH Enhanced solubility due to hydroxylation
Compound 2 (Rohdea chinensis) Rohdea chinensis 1,3,24-triol-pregn-5-ene with glycosylation at C-3 and C-24 δH 4.25 (glucose protons); IR confirms C-25R configuration Structural similarity but distinct glycosylation sites

Key Differences and Implications

Hydroxylation Patterns :

  • Tupichigenin B’s 1β,3β,4β,5β,6β-pentaol configuration distinguishes it from Tupichigenin C (1β,2β,3β,4β,5β-pentaol) and hexaol derivatives (e.g., compound 2 in ) . These variations influence hydrogen bonding, solubility, and enzyme interactions.
  • The ketone at C-6 in Tupichigenin B and C is absent in ranmogenin A and convallagenin B, which are glycosylated instead .

Glycosylation :

  • Unlike Tupichigenin B (an aglycone), ranmogenin A and convallagenin B are glucosides , affecting their bioavailability and extraction methods .

Spectral Signatures: NOESY correlations in Tupichigenin B confirm α-axial hydrogen configurations, whereas Rohdea chinensis derivatives show β-oriented hydroxyls via NOESY . Methyl group signals (δH ~1.47–1.50) are conserved across spirostanes but vary slightly due to neighboring substituents .

Commercial Utility: Tupichigenin B’s non-glycosylated form makes it more suitable for chemical modifications in steroid synthesis compared to glucosylated analogues like ranmogenin A .

Q & A

Q. How is Tupichigenin B isolated and purified from natural sources?

Methodological Answer: Isolation involves solvent extraction (e.g., methanol or ethanol) followed by chromatographic techniques (e.g., column chromatography, HPLC). Key steps include:

  • Solvent selection based on polarity to optimize yield .
  • Fractionation guided by TLC or bioactivity screening to identify target fractions .
  • Purification via recrystallization or preparative HPLC, with purity confirmed by spectroscopic methods (NMR, MS) .
    Data Table Example:
StepMethodSolvent/PhasePurity Assessment
ExtractionMaceration80% EthanolTLC (Rf = 0.45)
FractionationSilica Gel ColumnHexane:Ethyl Acetate (7:3)HPLC (95% purity)

Q. What spectroscopic methods are critical for characterizing Tupichigenin B?

Methodological Answer:

  • NMR (1H/13C): Assigns proton/carbon environments; compare with literature for structural confirmation .
  • Mass Spectrometry (HRMS): Determines molecular formula via exact mass .
  • X-ray Crystallography (if applicable): Resolves stereochemistry; requires high-purity crystals .
    Note: Cross-validate data with known analogs to address spectral ambiguities .

Q. How are initial bioactivity assays for Tupichigenin B designed?

Methodological Answer:

  • In vitro models: Use cell lines (e.g., cancer, microbial) with positive/negative controls .
  • Dose-response curves: Establish IC50/EC50 values; include triplicates to assess variability .
  • Mechanistic hints: Pair assays with ROS detection or apoptosis markers to infer modes of action .

Advanced Research Questions

Q. How can researchers resolve contradictions in Tupichigenin B’s reported bioactivity across studies?

Methodological Answer:

  • Variable analysis: Compare experimental conditions (cell lines, solvent carriers, incubation times) .
  • Meta-analysis: Apply statistical tools (e.g., random-effects models) to quantify heterogeneity .
  • Replication studies: Use standardized protocols (e.g., NIH preclinical guidelines) to verify findings .

Q. What strategies optimize Tupichigenin B’s structure-activity relationship (SAR) for enhanced efficacy?

Methodological Answer:

  • Derivatization: Synthesize analogs (e.g., acylated or glycosylated derivatives) and test against target proteins .
  • Computational modeling: Use molecular docking (AutoDock, Schrödinger) to predict binding affinities .
  • In vivo validation: Prioritize analogs with improved pharmacokinetics (e.g., logP < 5) for animal trials .

Q. How can researchers address reproducibility challenges in Tupichigenin B studies?

Methodological Answer:

  • Detailed protocols: Document extraction parameters (e.g., temperature, solvent ratios) and instrument settings .
  • Open data sharing: Deposit raw spectra and bioassay data in repositories (e.g., Zenodo) for peer validation .
  • Negative result reporting: Publish non-significant outcomes to reduce publication bias .

Q. What methodologies identify Tupichigenin B’s molecular targets and mechanisms of action?

Methodological Answer:

  • Proteomics: Use SILAC or iTRAQ labeling to detect protein expression changes post-treatment .
  • CRISPR screens: Identify gene knockouts that confer resistance to Tupichigenin B .
  • Pathway analysis: Integrate transcriptomic data (RNA-seq) with KEGG/GO databases .

Q. How should researchers design studies to assess Tupichigenin B’s bioavailability and metabolism?

Methodological Answer:

  • Pharmacokinetic assays: Measure plasma concentration-time profiles in rodent models .
  • Metabolite profiling: Use LC-MS/MS to identify phase I/II metabolites in liver microsomes .
  • Permeability tests: Employ Caco-2 cell monolayers to predict intestinal absorption .

Data Contradiction and Interpretation Frameworks

Q. What statistical approaches validate Tupichigenin B’s synergistic effects with other compounds?

Methodological Answer:

  • Isobologram analysis: Quantify synergy (combination index < 1) using Chou-Talalay method .
  • Bliss independence model: Compare observed vs. expected effects to rule out additive interactions .

Q. How can researchers mitigate confounding variables in Tupichigenin B’s in vivo studies?

Methodological Answer:

  • Stratified randomization: Control for age, sex, and genetic background in animal cohorts .
  • Multivariate regression: Adjust for covariates (e.g., diet, microbiome) in data analysis .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.